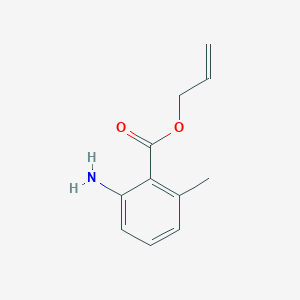
Allyl 2-amino-6-methylbenzoate
Descripción general
Descripción
Allyl 2-amino-6-methylbenzoate is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents. This compound is commonly used in the synthesis of other chemical compounds due to its unique properties. In
Mecanismo De Acción
The mechanism of action of allyl 2-amino-6-methylbenzoate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction is believed to be responsible for the biological activity of the compounds synthesized from allyl 2-amino-6-methylbenzoate.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of allyl 2-amino-6-methylbenzoate are not well studied. However, the compounds synthesized from this compound have been found to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. These activities are believed to be due to the covalent bonds formed between the synthesized compounds and their biological targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyl 2-amino-6-methylbenzoate has several advantages and limitations for lab experiments. One advantage is its ability to easily react with electrophiles to form covalent bonds. This property makes it a useful compound in the synthesis of other compounds with biological activities. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving allyl 2-amino-6-methylbenzoate. One direction is the synthesis of new compounds with biological activities using this compound as a starting material. Another direction is the study of the mechanism of action of the compounds synthesized from allyl 2-amino-6-methylbenzoate. Additionally, the development of new synthesis methods for allyl 2-amino-6-methylbenzoate and its derivatives could lead to the discovery of new compounds with unique biological activities.
Conclusion
In conclusion, allyl 2-amino-6-methylbenzoate is a useful compound in scientific research due to its unique properties. It is commonly used in the synthesis of other compounds with biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. Its mechanism of action and biochemical and physiological effects are not well understood, but the compounds synthesized from it have been found to have various biological activities. While it has advantages and limitations for lab experiments, there are several future directions for research involving this compound that could lead to the discovery of new compounds with unique biological activities.
Aplicaciones Científicas De Investigación
Allyl 2-amino-6-methylbenzoate has several scientific research applications. It is commonly used in the synthesis of other chemical compounds such as benzoxazoles and benzimidazoles. These compounds have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. Allyl 2-amino-6-methylbenzoate is also used in the synthesis of dyes and pigments.
Propiedades
Número CAS |
145218-92-4 |
|---|---|
Nombre del producto |
Allyl 2-amino-6-methylbenzoate |
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
prop-2-enyl 2-amino-6-methylbenzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11(13)10-8(2)5-4-6-9(10)12/h3-6H,1,7,12H2,2H3 |
Clave InChI |
PTVLPBGNAKAOAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)C(=O)OCC=C |
SMILES canónico |
CC1=C(C(=CC=C1)N)C(=O)OCC=C |
Sinónimos |
Benzoic acid, 2-amino-6-methyl-, 2-propenyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

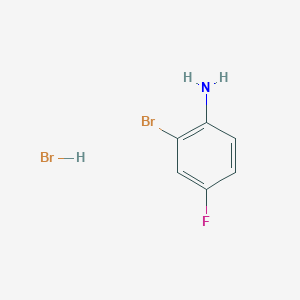
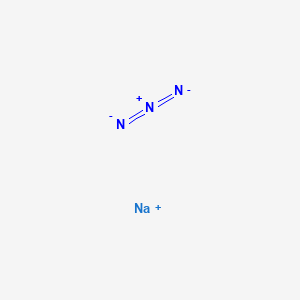
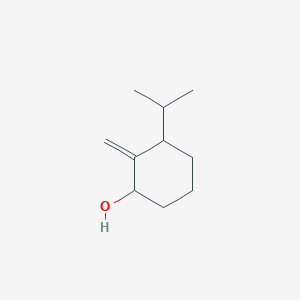
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
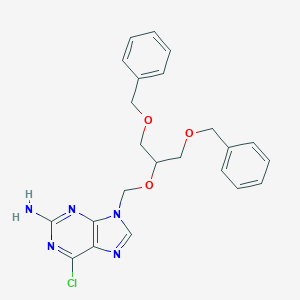
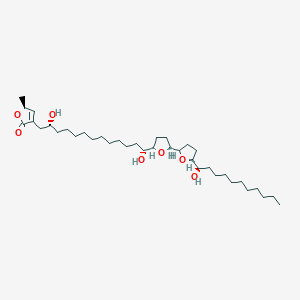
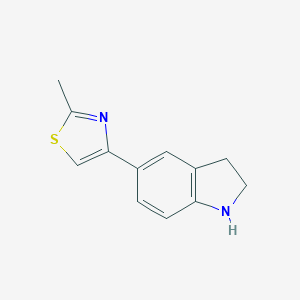
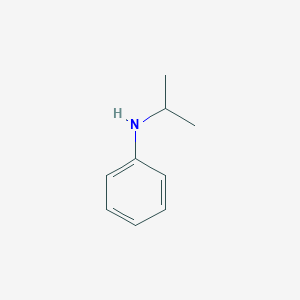
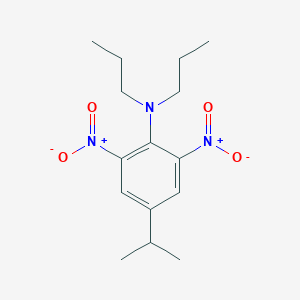
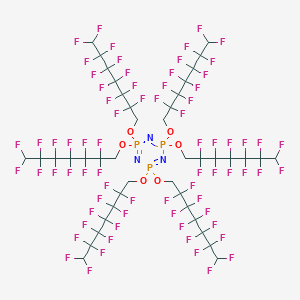
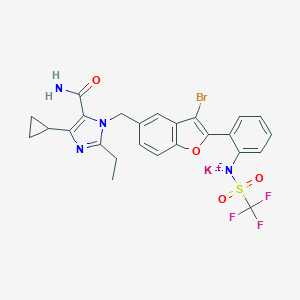
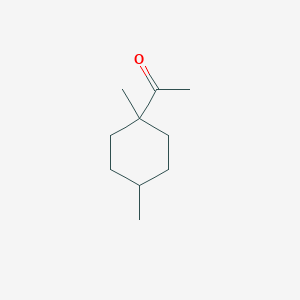
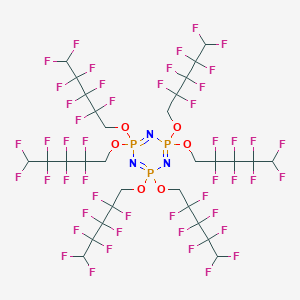
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)